Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including N-(3,4-Dichlorophenyl)acetamide.
Methods of Application: The synthesis of new acetamide derivative is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene.
Scientific Field: Pharmaceutical Sciences, Medicinal Chemistry
Summary of Application: Indole derivatives, which can include compounds like N-(3,4-Dichlorophenyl)acetamide, have shown clinical and biological applications.
Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Scientific Field: Organic Chemistry
Summary of Application: N-(3,4-Dichlorophenyl)acetamide is used in the synthesis of various organic compounds.
N-(3,4-Dichlorophenyl)acetamide is an organic compound with the chemical formula C₈H₇Cl₂NO. It features a dichlorophenyl group attached to an acetamide moiety, which contributes to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both the chlorinated aromatic ring and the amide functional group .
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of N-(3,4-Dichlorophenyl)acetamide typically involves the following steps:
This method allows for efficient production of N-(3,4-Dichlorophenyl)acetamide in a laboratory setting .
N-(3,4-Dichlorophenyl)acetamide has several applications across various fields:
Interaction studies involving N-(3,4-Dichlorophenyl)acetamide focus on its behavior in biological systems and its interactions with other molecules. These studies often examine:
Such studies are crucial for understanding its potential therapeutic roles and safety profile .
Several compounds share structural similarities with N-(3,4-Dichlorophenyl)acetamide. Here’s a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
N-(2-Amino-4,5-dichlorophenyl)acetamide | C₈H₈Cl₂N₂O | 0.93 |
N-(3,4-Dichlorophenyl)-N-methylacetamide | C₉H₉Cl₂N | 0.93 |
N,N'-(4,5-Dichloro-1,2-phenylene)diacetamide | C₁₄H₁₂Cl₂N₂O₂ | 0.93 |
N-(3,5-Dichlorophenyl)acetamide | C₈H₇Cl₂NO | 0.93 |
N-(3,4-Dichlorophenyl)acetamide is unique due to its specific arrangement of chlorine substituents and the acetamide group. This configuration may influence its reactivity and biological activity differently compared to other similar compounds listed above .
Irritant